molecular formula C17H16N2O4S B2441425 (E)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-2-phenylethenesulfonamide CAS No. 1311997-35-9

(E)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-2-phenylethenesulfonamide

Cat. No. B2441425
CAS RN: 1311997-35-9
M. Wt: 344.39
InChI Key: LBPMPGQTCXLOGF-UHFFFAOYSA-N
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Description

The compound “(E)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-2-phenylethenesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s worth noting that the oxazolidinone group present in this compound is a feature of several bioactive molecules .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Monte Carlo simulations . These studies have shown that these compounds tend to fold into a regular helical structure in a competitive solvent, such as water .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, the preparation of Rivaroxaban, a medication used to treat and prevent blood clots, involves a novel intermediate that contains an oxazolidinone group .

Future Directions

The future directions in the research and development of similar compounds involve the synthesis of novel intermediates and the development of improved and efficient processes for their preparation . These compounds have potential applications in various fields, including medicine .

properties

IUPAC Name

(E)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c20-17-19(11-12-23-17)16-9-5-4-8-15(16)18-24(21,22)13-10-14-6-2-1-3-7-14/h1-10,13,18H,11-12H2/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPMPGQTCXLOGF-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=CC=CC=C2NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(=O)N1C2=CC=CC=C2NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-2-phenylethene-1-sulfonamide

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